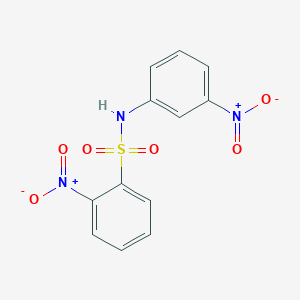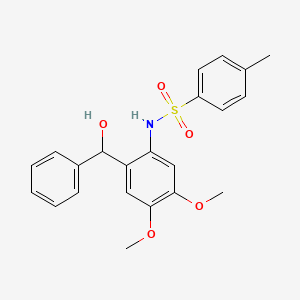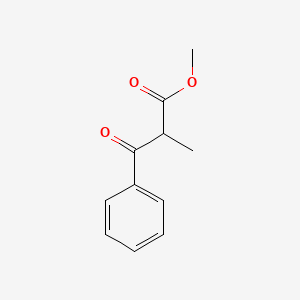
5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol
Descripción general
Descripción
5-mercapto-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-ol is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Dermatology and Toxicology
Allergic Reactions and Dermatitis Mercapto compounds, such as Mercapto Mix (MM) and Mercaptobenzothiazole (MBT), are primarily used in rubber products and have been studied for their potential to cause allergic reactions and contact dermatitis. A retrospective analysis from the North American Contact Dermatitis Group highlighted the significance of testing for these compounds to identify allergies caused by exposure to rubber products (Warshaw et al., 2013).
Cancer Risks Exposure to mercapto compounds has been explored in the context of occupational health, particularly concerning cancer risks. Studies have investigated the mortality and cancer morbidity among workers exposed to mercapto compounds, noting significant findings related to bladder cancer and other types of cancer among exposed populations. However, the exact risk levels and mechanisms remain areas of ongoing research (Collins et al., 1999; Sorahan, 2008).
Applications in Environmental and Occupational Health
Biomonitoring and Environmental Exposure Research has also focused on the presence and effects of mercapto compounds in the environment, including their detection in human urine as biomarkers of exposure. Studies like the German Environmental Survey for Children and Adolescents (GerES V) have quantified levels of 2-Mercaptobenzothiazole (2-MBT) in urine samples, contributing to the understanding of exposure levels among different population groups and aiding in the development of reference values for monitoring environmental health risks (Murawski et al., 2020).
Propiedades
IUPAC Name |
4-(oxolan-2-ylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c11-6-8-9-7(13)10(6)4-5-2-1-3-12-5/h5H,1-4H2,(H,8,11)(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTHQDCNQOQKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000429 | |
| Record name | 4-[(Oxolan-2-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793678-88-3 | |
| Record name | 4-[(Tetrahydro-2-furanyl)methyl]-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=793678-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Oxolan-2-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-Methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1637111.png)









